1,3,5-Benzenetriacetic acid
Overview
Description
1,3,5-Benzenetriacetic acid, also known as benzene-1,3,5-triacetic acid, is an organic compound with the molecular formula C12H12O6. It is a derivative of benzene, where three acetic acid groups are attached to the benzene ring at the 1, 3, and 5 positions. This compound is known for its crystalline structure and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
It’s primarily used for research and development purposes
Mode of Action
It’s known that benzylic compounds typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .
Pharmacokinetics
The safety data sheet suggests that it may cause skin, eye, and respiratory irritation .
Result of Action
It’s known that it may cause skin, eye, and respiratory irritation .
Action Environment
The safety data sheet suggests that it should be handled with personal protective equipment, and dust formation and breathing vapors, mist, or gas should be avoided .
Biochemical Analysis
Biochemical Properties
1,3,5-Benzenetriacetic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of acyl groups. For instance, it can act as a substrate for acyltransferases, which catalyze the transfer of acyl groups from one molecule to another. Additionally, this compound can form complexes with metal ions, which can further influence its reactivity and interactions with other biomolecules .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of specific enzymes and receptors. For example, it may inhibit or activate certain kinases, which are crucial for signal transduction pathways. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes . This compound also affects cellular metabolism by participating in metabolic pathways that involve the synthesis and degradation of complex molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating their catalytic activity. For instance, it may act as a competitive inhibitor for enzymes that utilize acetic acid derivatives as substrates. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with biomolecules, stabilizing or destabilizing their structures . These interactions can lead to changes in enzyme activity, protein conformation, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. Its stability and reactivity must be carefully monitored to ensure consistent experimental results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may have minimal or beneficial effects, such as enhancing specific metabolic pathways or modulating enzyme activity. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and oxidative stress . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis and degradation of aromatic compounds. It interacts with enzymes such as acyltransferases and dehydrogenases, which facilitate the transfer of acyl groups and the oxidation-reduction reactions, respectively . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound can affect its bioavailability and efficacy, influencing its overall impact on cellular function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It may be directed to particular organelles, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its activity and function, as it interacts with localized enzymes and proteins to modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Benzenetriacetic acid can be synthesized through several methods. One common approach involves the oxidation of 1,3,5-trimethylbenzene using potassium permanganate in an alkaline medium. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_3(\text{CH}_3)_3 + 3\text{KMnO}_4 \rightarrow \text{C}_6\text{H}_3(\text{COOH})_3 + 3\text{MnO}_2 + 3\text{KOH} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 1,3,5-trimethylbenzene using air or oxygen in the presence of a catalyst such as cobalt or manganese acetate. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
1,3,5-Benzenetriacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form benzene-1,3,5-tricarboxylic acid under strong oxidative conditions.
Reduction: Reduction of this compound can yield 1,3,5-tris(hydroxymethyl)benzene, which is useful in polymer chemistry.
Substitution: The carboxylic acid groups in this compound can undergo substitution reactions with alcohols or amines to form esters or amides, respectively. For example: [ \text{C}_6\text{H}_3(\text{COOH})_3 + 3\text{R-OH} \rightarrow \text{C}_6\text{H}_3(\text{COOR})_3 + 3\text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidation: Potassium permanganate, oxygen, or air in the presence of a catalyst.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide.
Major Products:
- Benzene-1,3,5-tricarboxylic acid (oxidation)
- 1,3,5-Tris(hydroxymethyl)benzene (reduction)
- Esters or amides (substitution)
Scientific Research Applications
1,3,5-Benzenetriacetic acid has a wide range of applications in scientific research:
Chemistry:
- Used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions.
- Acts as a ligand in coordination chemistry.
Biology:
- Employed in the development of biomimetic materials and nanostructures.
Medicine:
- Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry:
- Utilized in the production of resins, coatings, and adhesives due to its ability to form cross-linked polymers.
Comparison with Similar Compounds
1,3,5-Benzenetriacetic acid can be compared with other similar compounds such as benzene-1,3,5-tricarboxylic acid and 1,3,5-tris(hydroxymethyl)benzene:
Benzene-1,3,5-tricarboxylic acid: Similar structure but with carboxylic acid groups instead of acetic acid groups. It is more commonly used in the synthesis of coordination polymers and MOFs.
1,3,5-Tris(hydroxymethyl)benzene: A reduced form of this compound, used in polymer chemistry and as a cross-linking agent.
Uniqueness: this compound is unique due to its specific functional groups that allow for versatile chemical modifications and its ability to form stable complexes with metal ions, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
2-[3,5-bis(carboxymethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c13-10(14)4-7-1-8(5-11(15)16)3-9(2-7)6-12(17)18/h1-3H,4-6H2,(H,13,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEIBHNKBLRDNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325009 | |
Record name | 1,3,5-Benzenetriacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4435-67-0 | |
Record name | 1,3,5-Benzenetriacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4435-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Benzenetriacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004435670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4435-67-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Benzenetriacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,3,5-triacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3,5-Benzenetriacetic acid?
A1: this compound, often abbreviated as H3BTA, has the molecular formula C12H12O6 and a molecular weight of 252.22 g/mol.
Q2: What are the typical spectroscopic characteristics of H3BTA?
A2: H3BTA is frequently characterized using techniques like infrared (IR) spectroscopy and single-crystal X-ray diffraction. IR spectroscopy reveals characteristic peaks for carboxyl groups, while X-ray diffraction provides insights into its crystal structure and hydrogen bonding patterns. []
Q3: How does the flexibility of H3BTA influence its coordination behavior?
A3: The flexibility of H3BTA, stemming from its ability to rotate around the C-C bonds connecting the carboxyl groups to the benzene ring, enables it to adopt diverse conformations (e.g., cis, cis, cis; cis, trans, trans). [, ] This conformational adaptability allows H3BTA to bridge and coordinate with metal ions in various ways, leading to a wide array of structural motifs in coordination polymers. []
Q4: Can you provide examples of how H3BTA is used to construct coordination polymers with different dimensionalities?
A4: H3BTA has been successfully employed in synthesizing coordination polymers with varying dimensionalities. For instance, it forms a one-dimensional chain structure with Mn(II) and oxalic acid, a two-dimensional network with Zn(II) and 5-methyl-1,3-benzenedicarboxylic acid, and a three-dimensional framework with Zn(II) and 4,4′-biphenyldicarboxylic acid. []
Q5: What interesting structural features have been observed in H3BTA-based coordination polymers?
A5: H3BTA-based coordination polymers have exhibited intriguing structural features, such as:
- Channel-like structures: Complexes of H3BTA with lanthanides frequently display three-dimensional channel-like structures, offering potential applications in gas storage or separation. [, ]
- Bilayer arrangements: In uranyl-organic assemblies, H3BTA can contribute to the formation of bilayer structures, demonstrating its versatility in directing supramolecular organization. []
- Interpenetrating networks: The coordination polymers formed by H3BTA can exhibit interpenetration, where multiple networks interlock without covalent bonding. Examples include a 3-fold interpenetrating network with Co(II) and 1,2,4,5-benzenetetracarboxylic acid and a 5-fold interpenetrating network with Co(II) and e,e-trans-1,4-cyclohexanedicarboxylic acid. []
Q6: How does the choice of metal ion impact the structure of H3BTA-based coordination polymers?
A6: The nature of the metal ion significantly influences the final structure of H3BTA-based coordination polymers. Different metal ions possess varying ionic radii, coordination numbers, and preferences for specific coordination geometries. These factors dictate how the H3BTA ligand binds to the metal center and the overall arrangement of the resulting framework. [, , ]
Q7: What are the potential applications of H3BTA-based coordination polymers?
A7: The unique structural features and properties of H3BTA-based coordination polymers make them promising candidates for various applications, including:
- Gas storage and separation: The porous nature of some H3BTA-based frameworks allows for the selective adsorption and storage of gases. []
- Catalysis: The metal centers in H3BTA-based coordination polymers can act as catalytic sites for various chemical reactions. []
- Luminescence: Lanthanide-based H3BTA complexes often exhibit luminescent properties, making them potentially useful in display technologies or as sensors. []
Q8: What factors influence the stability of H3BTA-based coordination polymers?
A8: The stability of these coordination polymers depends on factors like:
Q9: Can H3BTA be used to attach DNA to surfaces?
A9: Yes, research has shown that H3BTA can be used as a reagent to attach DNA to aminosilanized glass surfaces. This method is effective for generating solid-phase amplified DNA colonies and shows promise for low-cost genomic studies. []
Q10: How does the use of different solvents or reaction conditions affect the formation of H3BTA-based structures?
A10: The choice of solvent and reaction conditions (temperature, pressure, pH) can significantly influence the self-assembly process and the final structure of H3BTA-based complexes. For example, the use of N-methyl-2-pyrrolidone (NMP) as a solvent led to the formation of a three-dimensional framework with terephthalic acid, a feature not observed previously with this ligand. [] Additionally, varying the reaction conditions can lead to the formation of different polymorphs, as seen with 2,5-thiophenedicarboxylic acid, where two distinct 3D frameworks with the same formula and topology but different packings were obtained. []
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